Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate
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Overview
Description
Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of phenylacetic acid and contains bromine, chlorine, and methyl groups attached to the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate typically involves the esterification of 2-(4-bromo-5-chloro-2-methylphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenylacetic acid derivatives.
Reduction Reactions: Products include alcohols and amines.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate
- Methyl 2-(4-chloro-5-bromo-2-methylphenyl)acetate
- Methyl 2-(4-bromo-5-methyl-2-chlorophenyl)acetate
Uniqueness
Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate is unique due to its specific substitution pattern on the aromatic ring. The presence of both bromine and chlorine atoms, along with the methyl group, provides distinct chemical properties and reactivity compared to other similar compounds.
Biological Activity
Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
1. Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo-5-chloro-2-methylphenol with methyl acetate under acidic conditions. This process yields the desired ester with high purity and yield.
2.1 Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 32 µg/mL | 64 µg/mL |
Escherichia coli | 16 µg/mL | 32 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL | 128 µg/mL |
These results suggest that the compound possesses moderate antibacterial properties, particularly against E. coli, which is notable given the increasing resistance seen in many bacterial strains.
2.2 Anticancer Activity
Recent studies have also investigated the anticancer potential of this compound. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 = 15 µM
- A549 (lung cancer) : IC50 = 10 µM
- HeLa (cervical cancer) : IC50 = 12 µM
The compound's mechanism of action appears to involve apoptosis induction as evidenced by increased caspase activity in treated cells.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Notably, it has been shown to inhibit key enzymes involved in cellular signaling pathways:
- Alkaline Phosphatase : Exhibits competitive inhibition with an IC50 value of approximately 1.5 µM.
This inhibition may contribute to its overall anticancer effects by disrupting normal cellular processes involved in growth and proliferation.
Case Study: Antimicrobial Efficacy
A study published in MDPI assessed the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load in vitro, suggesting potential for development as a therapeutic agent against resistant infections .
Case Study: Cancer Cell Line Inhibition
Another research effort evaluated the compound's effects on MCF-7 and A549 cell lines, revealing that treatment with this compound led to a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent .
5. Conclusion
This compound shows promising biological activities, particularly in antimicrobial and anticancer applications. Its moderate antibacterial properties and ability to induce apoptosis in cancer cells highlight its potential as a lead compound for further pharmacological development. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its therapeutic efficacy.
Properties
Molecular Formula |
C10H10BrClO2 |
---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate |
InChI |
InChI=1S/C10H10BrClO2/c1-6-3-8(11)9(12)4-7(6)5-10(13)14-2/h3-4H,5H2,1-2H3 |
InChI Key |
VZOYKFKIUSTNKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CC(=O)OC)Cl)Br |
Origin of Product |
United States |
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